N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide
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Overview
Description
N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a hydrazone linkage, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide typically involves the condensation of a furan-2-carboxylic acid derivative with a hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form reversible covalent bonds with certain enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-thiophenecarboxamide
- N-{2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazino]ethyl}-2,2-diphenylacetamide
Uniqueness
N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide is unique due to its specific structural features, such as the furan ring and the hydrazone linkage. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-11(12-6-3-2-4-7-12)17-18-14(19)10-16-15(20)13-8-5-9-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZSRUNWTQFADC-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CNC(=O)C1=CC=CO1)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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